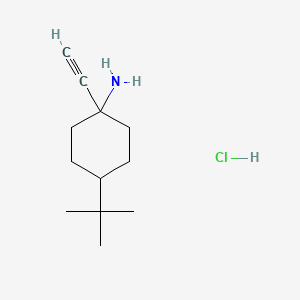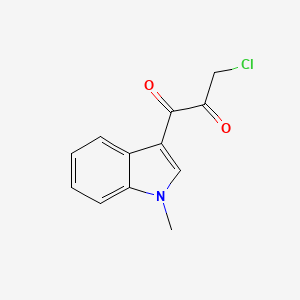![molecular formula C13H13F3O2 B15296589 ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate CAS No. 581812-94-4](/img/structure/B15296589.png)
ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate can be compared with other similar compounds, such as:
Ethyl 3-phenyl-2-butenoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly enhance the compound’s stability, lipophilicity, and biological activity .
Eigenschaften
CAS-Nummer |
581812-94-4 |
|---|---|
Molekularformel |
C13H13F3O2 |
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
ethyl (E)-3-[4-(trifluoromethyl)phenyl]but-2-enoate |
InChI |
InChI=1S/C13H13F3O2/c1-3-18-12(17)8-9(2)10-4-6-11(7-5-10)13(14,15)16/h4-8H,3H2,1-2H3/b9-8+ |
InChI-Schlüssel |
SBBOWUUUTVPICX-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
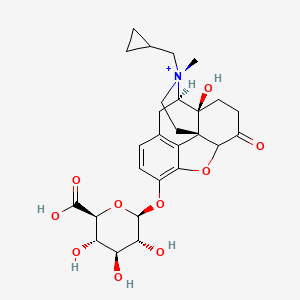
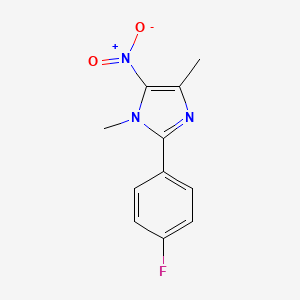

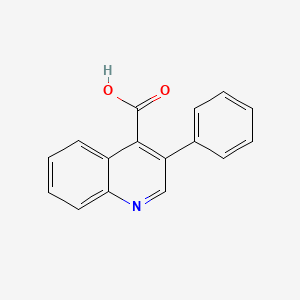
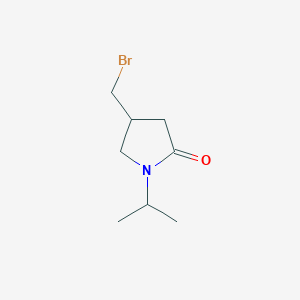
amine](/img/structure/B15296538.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)


